5-Aminovaleric acid

Description

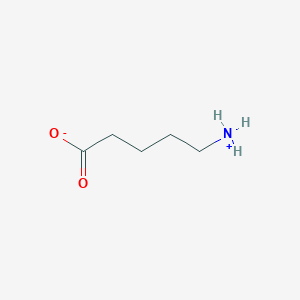

Structure

3D Structure

Properties

IUPAC Name |

5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMDCOVWQOJGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

627-95-2 (hydrochloride) | |

| Record name | 5-Aminovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70216212 | |

| Record name | 5-Aminovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

660-88-8 | |

| Record name | 5-Aminovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminovaleric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUW4BFJ6SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157.5 °C | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Microbial Biosynthesis of 5-Aminovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA) is a valuable C5 platform chemical with applications in the synthesis of bioplastics like nylon 5, as well as other valuable chemicals such as δ-valerolactam, glutarate, 5-hydroxyvalerate, and 1,5-pentanediol.[1][2] The growing demand for sustainable alternatives to petroleum-based products has spurred significant research into the microbial biosynthesis of 5-AVA. This technical guide provides an in-depth overview of the core biosynthetic pathways for 5-AVA production in microorganisms, focusing on engineered routes from L-lysine. It includes quantitative data from various studies, detailed experimental protocols for key enzymes, and visualizations of the metabolic pathways.

Core Biosynthesis Pathways from L-Lysine

Microorganisms have been engineered to produce this compound primarily from L-lysine, a readily available fermentation product.[1] Four major biosynthetic routes have been established and optimized, each with distinct enzymatic steps and intermediates.

The DavBA Pathway from Pseudomonas putida

This natural pathway from Pseudomonas putida involves a two-step enzymatic conversion of L-lysine to 5-AVA.[1][3][4]

-

Step 1: L-lysine is oxidized to 5-aminovaleramide by L-lysine 2-monooxygenase (DavB).[1][4]

-

Step 2: 5-aminovaleramide is then hydrolyzed to 5-AVA by δ-aminovaleramidase (DavA).[1][4]

This pathway has been successfully expressed in industrial microorganisms like Escherichia coli and Corynebacterium glutamicum for 5-AVA production.[5][6]

The L-lysine α-Oxidase (RaiP) Pathway

This pathway utilizes L-lysine α-oxidase (RaiP), an enzyme found in organisms like the fungus Trichoderma viride and the fish Scomber japonicus.[3][7][8] RaiP catalyzes the oxidative deamination of L-lysine to 2-keto-6-aminocaproate (2K6AC). In the presence of hydrogen peroxide (a byproduct of the RaiP reaction), 2K6AC can be non-enzymatically converted to 5-AVA.[3]

The Cadaverine-Mediated Pathway

This pathway involves the initial decarboxylation of L-lysine to cadaverine, which is then converted to 5-AVA through a series of enzymatic reactions.[3][4]

-

Step 1: L-lysine is decarboxylated to cadaverine by L-lysine decarboxylase (LdcC or CadA).[3][4]

-

Step 2: Cadaverine is converted to 5-aminopentanal through the action of either a putrescine transaminase (PatA) or a monooxygenase putrescine oxidase (Puo).[3][4]

-

Step 3: 5-aminopentanal is oxidized to 5-AVA by a γ-aminobutyraldehyde dehydrogenase (PatD).[3][4]

The Artificial Pathway via 2-Keto-6-Aminocaproate

This engineered pathway is a multi-step enzymatic cascade that provides a highly efficient route from L-lysine to 5-AVA.[4][9]

-

Step 1: L-lysine α-oxidase (RaiP) from Scomber japonicus converts L-lysine to 2-keto-6-aminocaproate (2K6AC).[4][9]

-

Step 2: α-ketoacid decarboxylase (KivD) from Lactococcus lactis decarboxylates 2K6AC to 5-aminopentanal.[4][9][10]

-

Step 3: Aldehyde dehydrogenase (PadA) from Escherichia coli oxidizes 5-aminopentanal to 5-AVA.[4][9]

-

Accessory Enzyme: Catalase (KatE) is often co-expressed to decompose the hydrogen peroxide generated by RaiP, which can be toxic to the cells.[4][9]

Pathways from Other Precursors

While L-lysine is the most common precursor for microbial 5-AVA production, other potential starting materials have been considered.

-

D-Lysine: A comprehensive review of the scientific literature did not yield significant information on established biosynthetic pathways for this compound starting from D-lysine in microorganisms.

-

Acetyl-CoA and Malonyl-CoA: Similarly, there is currently no direct, established biosynthetic pathway reported in the literature for the de novo synthesis of this compound from acetyl-CoA and malonyl-CoA in microorganisms. The biosynthesis of these precursors is central to fatty acid synthesis.[11][12]

Quantitative Data on 5-AVA Production

The following tables summarize the quantitative data for 5-AVA production in engineered E. coli and C. glutamicum through various pathways and cultivation strategies.

Table 1: 5-AVA Production in Engineered Escherichia coli

| Pathway | Strain | Cultivation Method | Titer (g/L) | Yield (mol/mol) | Reference(s) |

| DavBA | BL-22A-RB-YB | Whole-cell biocatalysis (fed-batch) | 240.7 | 0.87 | [13] |

| DavBA | WL3110 | Whole-cell biotransformation | 95.3 | 0.99 | [13] |

| RaiP | Engineered E. coli | Whole-cell catalysis (fed-batch) | 50.62 | 0.84 | [14] |

| Artificial | CJ06 (cadA knockout) | Fed-batch biotransformation | 52.24 | - | [4][9] |

Table 2: 5-AVA Production in Engineered Corynebacterium glutamicum

| Pathway | Strain | Cultivation Method | Titer (g/L) | Yield (g/g glucose) | Reference(s) |

| DavBA | LYS-12 (gabT, lysE deleted) | Fed-batch fermentation | 28 | - | [6] |

| DavBA | gabT mutant | Fed-batch fermentation | 33.1 | 0.1 | [5] |

| DavBA | AVA-7 | Fed-batch fermentation | 46.5 | 0.34 | [15] |

| Cadaverine-mediated | Engineered C. glutamicum | Fermentation | 5.1 | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and advancing research in 5-AVA biosynthesis. Below are protocols for key enzymatic assays and fermentation procedures.

Enzyme Assays

1. L-lysine Decarboxylase (LdcI/CadA) Activity Assay (Colorimetric)

This assay measures the activity of L-lysine decarboxylase by quantifying the product, cadaverine.[16]

-

Principle: L-lysine and cadaverine react with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form TNP-lysine and TNP-cadaverine. TNP-cadaverine is soluble in toluene, while TNP-lysine remains in the aqueous phase. The amount of TNP-cadaverine is quantified spectrophotometrically.[16]

-

Reaction Mixture:

-

Enzyme solution

-

L-lysine solution

-

-

Procedure:

-

Incubate the enzyme with L-lysine at 37°C.

-

At specific time points, transfer aliquots to a stop solution.

-

Add TNBS solution and incubate at 42°C for 6 minutes.

-

Extract the TNP-cadaverine with toluene.

-

Measure the absorbance of the toluene phase at 340 nm.

-

-

Calculation: Determine the concentration of cadaverine produced using a standard curve.

2. Putrescine Oxidase (Puo) Activity Assay

This assay can be adapted for putrescine oxidase activity on cadaverine.[17]

-

Principle: The enzymatic oxidation of cadaverine produces 1-piperideine, which then reacts with o-aminobenzaldehyde (o-ABA) to form a colored dihydroquinazolinium adduct that can be measured spectrophotometrically.[17]

-

Reaction Mixture:

-

Purified enzyme (e.g., 0.1 mg/mL)

-

100 mM Na/K phosphate buffer (pH 7.5)

-

1 mM cadaverine

-

o-ABA

-

-

Procedure:

-

Perform the assay at 30°C.

-

Monitor the formation of the colored adduct over time by measuring the absorbance at the appropriate wavelength.

-

3. Aldehyde Dehydrogenase (PadA/PatD) Activity Assay

-

Principle: The activity of aldehyde dehydrogenase is determined by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm.[18]

-

Reaction Mixture:

-

Enzyme solution

-

Buffer (e.g., potassium phosphate buffer)

-

NAD(P)+

-

Aldehyde substrate (e.g., 5-aminopentanal or γ-aminobutyraldehyde)

-

-

Procedure:

-

Combine the buffer, NAD(P)+, and enzyme in a cuvette.

-

Initiate the reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H.

Fed-Batch Fermentation Protocol for 5-AVA Production in E. coli

This is a general protocol for high-density cell culture to maximize 5-AVA production.[4][9]

-

Fermentation Medium: A defined medium containing glucose, salts (e.g., MgSO₄, FeSO₄, (NH₄)₂SO₄), citric acid, and phosphate buffer.

-

Procedure:

-

Batch Phase: Grow the engineered E. coli strain in a fermenter at 30°C with pH controlled at 6.7-6.9 using NH₃·H₂O.

-

Induction: When the optical density (OD₆₀₀) reaches a desired level (e.g., 0.5), induce gene expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Fed-Batch Phase: After the initial glucose is depleted, feed a concentrated glucose solution to maintain a constant, low glucose concentration, thereby avoiding the formation of inhibitory byproducts.

-

Biotransformation: Add L-lysine to the culture for conversion to 5-AVA.

-

Monitoring: Regularly monitor cell density (OD₆₀₀), pH, dissolved oxygen, and the concentrations of glucose, L-lysine, and 5-AVA.

-

Quantification of 5-AVA by HPLC

-

Principle: 5-AVA in fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC).[19][20]

-

Method:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells and filter the supernatant.

-

Derivatization (optional but common): Amino acids are often derivatized to enhance their detection. A common method involves reaction with dinitrogen trioxide to form α-hydroxy acid derivatives.[19]

-

Chromatography:

-

Quantification: Determine the concentration of 5-AVA by comparing the peak area to a standard curve of known 5-AVA concentrations.

-

Experimental Workflow for Engineered Strain Development

The development of a high-performance 5-AVA producing strain typically follows a systematic metabolic engineering workflow.

Conclusion

The microbial production of this compound represents a promising avenue for the sustainable manufacturing of bioplastics and other valuable chemicals. Significant progress has been made in establishing and optimizing various biosynthetic pathways, primarily from L-lysine, in industrial workhorses like E. coli and C. glutamicum. The artificial pathway utilizing RaiP, KivD, and PadA has demonstrated particularly high efficiency. Future research will likely focus on further optimizing these pathways through protein engineering, enhancing host strain tolerance to 5-AVA, and developing more cost-effective fermentation and purification processes. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers aiming to contribute to this rapidly advancing field.

References

- 1. researchgate.net [researchgate.net]

- 2. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Systems metabolic engineering of Corynebacterium glutamicum for the production of the carbon-5 platform chemicals 5-aminovalerate and glutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologous expression of l-lysine α-oxidase from Scomber japonicus in Pichia pastoris and functional characterization of the recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional expression of L-lysine α-oxidase from Scomber japonicus in Escherichia coli for one-pot synthesis of L-pipecolic acid from DL-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]

- 10. Identification, cloning, and characterization of a Lactococcus lactis branched-chain alpha-keto acid decarboxylase involved in flavor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Main Pathway for de NoVo Synthesis of Fatty Acids (Lipogenesis) Occurs in The Cytosol [ns1.almerja.com]

- 12. medicoapps.org [medicoapps.org]

- 13. Efficient production of 5-aminovalerate from L-lysine by engineered Escherichia coli whole-cell biocatalysts - 南京工业大学 [pure.njtech.edu.cn]

- 14. Efficient whole-cell catalysis for 5-aminovalerate production from L-lysine by using engineered Escherichia coli with e… [ouci.dntb.gov.ua]

- 15. Systems metabolic engineering of Corynebacterium glutamicum eliminates all by-products for selective and high-yield production of the platform chemical 5-aminovalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of amino acids in fermentation media by isocratic HPLC analysis of their α-hydroxy acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Occurrence of 5-Aminovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA), also known as 5-aminopentanoic acid, is a naturally occurring ω-amino acid that serves as a versatile platform chemical and a metabolite in various biological systems. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) has prompted interest in its pharmacological potential.[1] This technical guide provides a comprehensive overview of the natural sources, occurrence, and associated biochemical pathways of this compound. The information is curated to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Occurrence and Quantitative Data

This compound is found across different biological kingdoms, from microorganisms to plants and animals, primarily as a product of L-lysine metabolism. While its presence is widely reported, precise quantitative data in natural, unmodified organisms remains relatively sparse in publicly available literature. The following tables summarize the available quantitative information on the occurrence of 5-AVA and its related derivative, this compound betaine (5-AVAB).

| Natural Source | Organism/Matrix | Concentration/Abundance | Citation(s) |

| Microorganisms | Pseudomonas putida | While a known producer from L-lysine catabolism, specific intracellular or extracellular concentrations in wild-type strains are not readily available in the literature. Engineered strains can produce significant titers. | [2] |

| Clostridium species (e.g., C. bifermentans, C. aminovalericum) | Identified as a characteristic metabolic product, but specific concentrations in culture are not consistently reported. | [3] | |

| Plants | Rice (Oryza sativa) seedlings | A 2.70-fold increase in this compound was observed in endophyte-infected seedlings compared to controls (relative quantification). | [4][5] |

| Animals/Humans | Human Saliva | Present as a normal metabolite, with elevated concentrations observed in patients with chronic periodontitis. | [6] |

| Human Plasma | While 5-AVA is a known human metabolite, specific plasma concentration ranges are not well-documented in the reviewed literature. | [6] |

Table 1: Quantitative Data on the Occurrence of this compound in Natural Sources.

| Natural Source | Organism/Matrix | Concentration | Citation(s) |

| Food Products | Whole Grains | Associated with the dietary intake of whole grains. | [7][8] |

| Milk and Meat | Reported as a dietary source. | [7] | |

| Marine Algae | Found in certain types used as foodstuffs. | [7] | |

| Human Metabolism | Human Plasma | 148 ng/mL (Standard Deviation: 53.1 ng/mL) | [9] |

Table 2: Quantitative Data on the Occurrence of this compound Betaine (5-AVAB), a Derivative of 5-AVA.

Biosynthetic and Metabolic Pathways

This compound is primarily synthesized from the amino acid L-lysine through various microbial metabolic pathways. It can also act as a signaling molecule in mammalian systems due to its structural similarity to GABA.

Microbial Biosynthesis of this compound from L-Lysine

In microorganisms such as Pseudomonas putida, 5-AVA is a key intermediate in the catabolism of L-lysine. Several enzymatic routes have been identified and are being exploited for the biotechnological production of 5-AVA.

This compound as a Weak GABA Agonist in Mammals

Due to its structural similarity to GABA, this compound can act as a weak agonist at GABA receptors, primarily the GABA-A receptor, which is a ligand-gated chloride ion channel. This interaction leads to an inhibitory postsynaptic potential.

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources typically involve chromatographic and spectroscopic techniques. The following sections outline generalized experimental workflows based on established methods for amino acid analysis.

Extraction and Quantification of 5-AVA from Bacterial Culture via HPLC-UV

This protocol describes a general procedure for the analysis of 5-AVA in a bacterial culture supernatant using pre-column derivatization with a UV-active agent, such as phenylisothiocyanate (PITC), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Methodology:

-

Sample Preparation:

-

Culture the bacterium of interest (e.g., Pseudomonas putida or Clostridium species) in a suitable liquid medium.

-

Harvest the culture and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.

-

Carefully collect the supernatant, which contains the extracellular 5-AVA.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

-

Derivatization with PITC:

-

Dry a known volume of the filtered supernatant under vacuum.

-

Re-dissolve the residue in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine).

-

Add PITC solution and incubate at room temperature to allow for the derivatization reaction to complete.

-

Dry the sample again under vacuum to remove excess reagents.

-

Reconstitute the derivatized sample in the HPLC mobile phase for injection.

-

-

HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate) at a specific pH.

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a wavelength appropriate for the PITC derivative (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-AVA with known concentrations and derivatize them using the same procedure as the samples.

-

Generate a standard curve by plotting the peak area of the derivatized 5-AVA standards against their concentrations.

-

Determine the concentration of 5-AVA in the samples by interpolating their peak areas on the standard curve.

-

Identification and Structural Confirmation of 5-AVA using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of metabolites in biological samples.

Methodology:

-

Sample Preparation:

-

Extract 5-AVA from the natural source using an appropriate solvent system (e.g., for bacterial culture, a cell pellet can be extracted with a chloroform/methanol/water mixture).

-

Lyophilize the extract to remove the solvent.

-

Reconstitute the dried extract in a deuterated solvent, typically deuterium oxide (D₂O), for ¹H and ¹³C NMR analysis.[10]

-

Adjust the pH of the sample to a neutral value (e.g., pH 7.0) to ensure consistent chemical shifts.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For more detailed structural information and unambiguous assignments, acquire two-dimensional (2D) NMR spectra, such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which helps in connecting different parts of the molecule.

-

-

-

Data Analysis and Identification:

-

Process the NMR spectra using appropriate software.

-

Compare the chemical shifts and coupling patterns of the signals in the sample with those of a this compound standard or with data from spectral databases.

-

The characteristic signals for this compound in D₂O are:

-

¹H NMR: Signals corresponding to the three methylene groups and the protons on the carbon adjacent to the amino group and the carboxylic acid group.

-

¹³C NMR: Signals for the five carbon atoms, including the carboxyl carbon and the four methylene carbons.[11]

-

-

Conclusion

This compound is a metabolite of significant interest due to its natural occurrence and potential applications. While it is widespread in the microbial world as a product of L-lysine degradation, its quantitative presence in many natural sources is yet to be fully elucidated. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of 5-AVA, which can be adapted and optimized for specific research needs. Further investigation into its role in plant and animal signaling pathways may unveil novel biological functions and therapeutic opportunities.

References

- 1. This compound | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Identification of this compound as a characteristic product of metabolism of various Clostridium species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aloki.hu [aloki.hu]

- 6. Human Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (HMDB0003355) [hmdb.ca]

- 7. Diet- and microbiota-related metabolite, this compound betaine (5-AVAB), in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. bmse000990 this compound at BMRB [bmrb.io]

- 11. This compound(660-88-8) 13C NMR spectrum [chemicalbook.com]

5-aminovaleric acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-aminovaleric acid, a versatile C5 amino acid. It details its chemical identity, physicochemical properties, and key applications in research and development. The document includes summaries of experimental protocols and visual representations of relevant biological pathways and experimental workflows to support its use in laboratory settings.

Core Identity: CAS Number and Molecular Structure

This compound, also known as 5-aminopentanoic acid, is a naturally occurring non-proteinogenic amino acid. It is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and finds utility as a building block in chemical synthesis and as a modulator of biological systems.

The molecular structure of this compound consists of a five-carbon carboxylic acid (valeric acid) with an amino group at the terminal (delta) position.

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is provided below. This data is essential for its application in experimental design, including reaction setup and analytical method development.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | [1][4][5] |

| Appearance | White to off-white solid/powder | [1][8] |

| Melting Point | 157.5 - 161 °C | [4][5][9] |

| Solubility | 1000 mg/mL in water at 20 °C | [4] |

| logP | -2.63 | [4] |

| pKa (Acidic) | 4.26 | Cheméo |

| pKa (Basic) | 10.77 | Cheméo |

| ¹H NMR (D₂O, 500 MHz) | δ (ppm): 2.99 (t), 2.22 (t), 1.62 (m), 1.50 (m) | [4][10] |

| ¹³C NMR (D₂O) | δ (ppm): 182.5, 41.8, 35.0, 31.8, 23.5 | [7][10] |

Biological Role: GABAergic Signaling

This compound is recognized as a weak agonist of GABA receptors.[1][5][9] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[11][12][13] The GABAergic synapse involves the synthesis of GABA from glutamate, its vesicular release, and its interaction with postsynaptic ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[11][13][14] Activation of these receptors typically leads to an influx of chloride ions or an efflux of potassium ions, resulting in hyperpolarization of the postsynaptic neuron and an inhibitory postsynaptic potential.

Experimental Protocols

This section outlines key experimental methodologies involving this compound.

Enzymatic Synthesis from L-Lysine

This compound can be produced from L-lysine through a two-enzyme coupled system.[15][16] This biocatalytic approach offers a sustainable alternative to chemical synthesis.

-

Principle : L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from Pseudomonas putida are used to convert L-lysine to this compound.[15][16]

-

Key Reagents : L-lysine, purified DavB and DavA enzymes, buffer solution (e.g., phosphate buffer).

-

General Procedure :

-

The DavB and DavA enzymes are expressed in a suitable host (e.g., E. coli) and purified.

-

A reaction mixture is prepared containing L-lysine in a buffered solution.

-

The purified enzymes are added to the reaction mixture.

-

The reaction is incubated under optimal conditions of pH and temperature (e.g., pH 7.0, 37°C) with agitation.[16]

-

The production of this compound is monitored over time using techniques such as HPLC.

-

Upon completion, the product can be purified from the reaction mixture. One study reported that under optimal conditions, 20.8 g/L of 5-aminovalerate was produced from 30 g/L of L-lysine in 12 hours.[15][16]

-

Boc-Protection of the Amino Group

Protecting the amino group of this compound is a common step before its use in further chemical synthesis, such as peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.

-

Principle : The amino group of this compound reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form a carbamate linkage.

-

Key Reagents : this compound, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide, triethylamine), and a solvent system (e.g., water/THF, water/acetone).[17]

-

General Procedure :

-

Dissolve this compound in the chosen solvent system containing the base.

-

Add di-tert-butyl dicarbonate to the solution and stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup to remove byproducts.

-

The N-Boc-5-aminovaleric acid product is then extracted with an organic solvent and purified, typically by column chromatography or recrystallization.[17][18]

-

Use as a Linker in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a spacer or linker in solid-phase peptide synthesis (SPPS) to attach molecules to a solid support or to introduce a flexible spacer within a peptide sequence.

-

Principle : N-protected this compound is first coupled to the solid-phase resin. Subsequent amino acids are then sequentially added to the deprotected amino group of the linker.

-

Key Reagents : Solid-phase resin (e.g., Wang resin, Rink amide resin), N-Fmoc-5-aminovaleric acid, coupling reagents (e.g., HBTU, HATU), a base (e.g., DIPEA), and a deprotection reagent (e.g., piperidine in DMF).

-

General Procedure :

-

The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

The carboxyl group of N-Fmoc-5-aminovaleric acid is activated using a coupling reagent and then reacted with the functional groups on the resin in the presence of a base.

-

After the coupling is complete, any unreacted sites on the resin may be capped (e.g., with acetic anhydride).

-

The Fmoc protecting group is removed from the amino group of the linker using a solution of piperidine in DMF.

-

The next Fmoc-protected amino acid is then coupled to the newly free amine, and this cycle of deprotection and coupling is repeated to elongate the peptide chain.

-

HPLC Analysis

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

-

Principle : this compound is separated from other components in a sample based on its interaction with a stationary phase (the column) and a mobile phase.

-

Methodology : A reverse-phase HPLC method is commonly used.[19]

-

Column : A C18 column is often suitable.

-

Mobile Phase : A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[19] For mass spectrometry detection, a volatile buffer like formic acid is used instead of phosphate.[19]

-

Detection : As this compound lacks a strong chromophore, derivatization is often required for UV or fluorescence detection. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is common for amino acid analysis.[20]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the enzymatic synthesis of this compound followed by its purification and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 660-88-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 660-88-8 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound(660-88-8) 13C NMR spectrum [chemicalbook.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. bmse000990 this compound at BMRB [bmrb.io]

- 11. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 15. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. agilent.com [agilent.com]

The Pivotal Role of 5-Aminovaleric Acid in Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminovaleric acid (5-AVA), a non-proteinogenic amino acid, is emerging as a significant intermediate in various metabolic pathways and a valuable platform chemical for the synthesis of a range of commercially important compounds.[1][2][3] This technical guide provides an in-depth exploration of the metabolic roles of 5-AVA, detailing its biosynthesis, degradation, and its function as a precursor for valuable chemicals. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-AVA metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Biosynthesis of this compound

This compound is primarily synthesized from the essential amino acid L-lysine through various enzymatic pathways, predominantly explored in microorganisms.[4] Metabolic engineering efforts have focused on harnessing and optimizing these pathways in industrial workhorses like Escherichia coli and Corynebacterium glutamicum for the bio-based production of 5-AVA.[1][5][6]

Several distinct biosynthesis routes from L-lysine have been characterized:

-

The DavA/DavB Pathway: This is a well-studied pathway from Pseudomonas putida involving two key enzymes: L-lysine-2-monooxygenase (DavB) and 5-aminovaleramidase (DavA).[1][5][7][8][9] DavB catalyzes the mono-oxygenation of L-lysine to 5-aminovaleramide, which is then hydrolyzed by DavA to yield 5-AVA.[1][5]

-

The L-Lysine α-Oxidase (RaiP) Pathway: This pathway utilizes an L-lysine α-oxidase (RaiP), for example from Scomber japonicus, which catalyzes the oxidative deamination of L-lysine to form 2-keto-6-aminocaproate.[4][10] This intermediate can then be further converted to 5-AVA.

-

The Cadaverine-Mediated Pathway: An alternative route proceeds through the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LdcC).[4] Cadaverine is then converted to 5-aminopentanal by enzymes such as putrescine transaminase (PatA) or monooxygenase putrescine oxidase (Puo).[4] Finally, 5-aminopentanal is oxidized to 5-AVA by an aldehyde dehydrogenase (PatD).[4]

-

Artificial Synthetic Pathway: Researchers have constructed artificial pathways in E. coli by combining enzymes from different sources.[10] One such pathway involves the deamination of L-lysine to 2-keto-6-aminocaproate by RaiP, followed by decarboxylation to 5-aminopentanal by an α-ketoacid decarboxylase (KivD), and subsequent oxidation to 5-AVA by an aldehyde dehydrogenase (PadA).[4][10]

Signaling Pathways and Logical Relationships

The biosynthesis of 5-AVA is intricately linked to the central metabolism, particularly L-lysine biosynthesis and degradation pathways. The efficiency of 5-AVA production can be significantly influenced by the availability of precursors and cofactors, as well as the expression levels of the biosynthetic enzymes.

Degradation of this compound

The catabolism of 5-AVA has been notably studied in anaerobic bacteria like Clostridium aminovalericum.[11][12] In these organisms, 5-AVA is degraded through a pathway that involves several intermediates, ultimately leading to the production of valerate, acetate, and propionate.[12]

The key steps in the degradation pathway include:

-

Conversion of 5-aminovalerate to glutaric semialdehyde.[12]

-

Further metabolism through a series of CoA-activated intermediates, including 5-hydroxyvaleryl-CoA, 4-pentenoyl-CoA, and 2,4-pentadienoyl-CoA.[12]

In other organisms, 5-AVA can be converted to glutarate through the action of 5-aminovalerate aminotransferase (GabT) and glutarate semialdehyde dehydrogenase (GabD).[5] This conversion is significant as glutarate is also a valuable platform chemical.

Role as a C5 Platform Chemical

5-AVA is a versatile C5 platform chemical that serves as a precursor for the synthesis of various valuable compounds, including polymers.[1][2][3] Its applications include:

-

Nylon 5 Production: 5-AVA can be converted to δ-valerolactam, a monomer for the production of nylon 5, a bio-based polyamide with various industrial applications.[1][3]

-

Glutarate Production: As mentioned, 5-AVA can be readily converted to glutaric acid, another important C5 dicarboxylic acid used in the synthesis of polyesters and polyamides.[5][8]

-

Synthesis of Other C5 Chemicals: 5-AVA can be a starting material for the production of 5-hydroxyvalerate and 1,5-pentanediol, which have applications in the chemical industry.[2][5][10]

This compound Betaine (5-AVAB) in Health and Disease

A methylated derivative of 5-AVA, this compound betaine (5-AVAB), has been identified as a metabolite associated with the gut microbiota and dietary intake.[13][14][15] 5-AVAB has been implicated in various physiological and pathological processes:

-

Energy Metabolism: 5-AVAB can influence cellular energy metabolism by reducing the β-oxidation of fatty acids.[13][14][15]

-

Cardiovascular Health: Elevated levels of a related compound, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), derived from trimethyllysine by gut microbiota, have been associated with an increased risk of adverse cardiac events.[16] Mechanistic studies suggest that TMAVA can impair fatty acid oxidation in the heart, leading to cardiac hypertrophy.[16]

-

Metabolic Disorders: Higher circulating levels of 5-AVAB have been correlated with impaired glucose metabolism and are considered a potential predictor for the development of diabetes.[14][17][18][19]

Quantitative Data on 5-AVA Production

Metabolic engineering efforts have led to significant improvements in the production of 5-AVA from renewable feedstocks. The following table summarizes key quantitative data from various studies.

| Host Organism | Precursor | Key Genes Expressed | Titer (g/L) | Yield (g/g or mol/mol) | Reference |

| E. coli WL3110 | L-lysine (10 g/L) | davA, davB (P. putida) | 3.6 | 0.51 g/g L-lysine | [2][5] |

| E. coli XQ56 | Glucose | davA, davB (P. putida) | 0.5 | - | [2][5] |

| E. coli WL3110 | L-lysine (120 g/L) | davA, davB (P. putida) | 90.59 | 0.942 (molar yield) | [9] |

| C. glutamicum | L-lysine | davA, davB (P. putida) | 33.1 | - | [10][20] |

| E. coli | L-lysine HCl (40 g/L) | raiP (S. japonicus) | 10.24 (5-AVA) and 1.82 (δ-valerolactam) | 0.52 (total molar yield) | [21] |

| E. coli | L-lysine HCl | raiP, kivD, padA, katE | 29.12 | - | [10][20] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature for studying 5-AVA metabolism.

General Microbial Cultivation and Fermentation for 5-AVA Production

-

Strain Construction: Recombinant strains of E. coli or C. glutamicum are typically constructed by introducing the genes for the desired 5-AVA biosynthetic pathway (e.g., davA and davB from P. putida) on plasmids or by genomic integration.

-

Culture Media: Luria-Bertani (LB) medium is commonly used for initial strain cultivation. For production, defined minimal media supplemented with glucose as a carbon source and L-lysine as a precursor are often employed. The specific composition of the medium, including salts and trace elements, is optimized for high-density cell growth and product formation.[5][10][20]

-

Fed-Batch Fermentation: To achieve high titers of 5-AVA, fed-batch fermentation is a common strategy. This involves the controlled feeding of a concentrated solution of nutrients (e.g., glucose and L-lysine) to the fermenter to maintain optimal conditions for cell growth and product synthesis over an extended period.[5][9][10][20] Key parameters such as pH, temperature, and dissolved oxygen are carefully monitored and controlled.[10][20]

Analytical Methods for 5-AVA Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for quantifying 5-AVA in culture supernatants. The separation is typically achieved on a C18 reversed-phase column. Detection can be performed using various methods, including pre-column or post-column derivatization with agents like o-phthalaldehyde (OPA) followed by fluorescence detection, or by mass spectrometry (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of 5-AVA after appropriate derivatization to increase its volatility.

Enzyme Assays

-

L-lysine α-oxidase (RaiP) Activity: The activity of RaiP can be measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the reaction.[10][20]

-

Coupled Enzyme Assays: The activity of enzymes in a multi-step pathway can be determined using a coupled enzymatic assay. For example, the activity of α-ketoacid decarboxylase (KivD) can be measured by coupling the reaction to an aldehyde dehydrogenase (PadA) and monitoring the reduction of NAD⁺ to NADH spectrophotometrically.[10][20]

Conclusion

This compound stands at a crucial intersection of microbial metabolism and industrial biotechnology. Its diverse biosynthetic pathways, originating from the readily available amino acid L-lysine, offer multiple avenues for efficient bio-production. Understanding the intricacies of its synthesis and degradation is paramount for the rational design of microbial cell factories. Furthermore, the emerging roles of its derivatives, such as 5-AVAB, in human health and disease highlight the importance of studying these metabolic pathways in the context of the gut microbiome and its interaction with the host. The continued exploration of 5-AVA metabolism, coupled with advancements in synthetic biology and metabolic engineering, holds immense promise for the development of sustainable processes for the production of valuable chemicals and for uncovering novel therapeutic targets.

References

- 1. Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism | EurekAlert! [eurekalert.org]

- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate as C5 platform chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathway of 5-aminovalerate degradation by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Diet- and microbiota-related metabolite, this compound betaine (5-AVAB), in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound betaine predicts impaired glucose metabolism and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound betaine predicts impaired glucose metabolism and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]

- 21. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

An In-depth Technical Guide to 5-Aminovaleric Acid: Discovery, Historical Context, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminovaleric acid (5-AVA), a naturally occurring delta-amino acid, has garnered increasing interest in the scientific community for its diverse biological activities and potential therapeutic applications. First synthesized in the late 19th century, this small molecule has been identified as a metabolite in various organisms, a product of gut microbiota, and a modulator of key physiological pathways. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its characterization, and an in-depth look at its role in neurotransmission and hemostasis. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the German chemist Carl Schotten in 1884. His work, detailed in the dissertation "Über die Einwirkung von Chlor auf Piperidin" (On the effect of chlorine on piperidine) and published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of this novel amino acid. This discovery was part of the broader exploration of amino acids and their derivatives that characterized late 19th and early 20th-century organic chemistry.

Initially, 5-AVA was primarily of interest from a chemical synthesis perspective. However, its biological significance began to emerge with the discovery of its presence in various living organisms, ranging from bacteria to humans. It was later identified as a product of lysine degradation and a metabolite produced by the gut microbiota, particularly by species of the genus Clostridium. This connection to the microbiome has opened new avenues of research into its physiological roles and its potential as a biomarker for gut health.

In more recent decades, research has focused on the biotechnological production of 5-AVA as a platform chemical for the synthesis of biofuels and bioplastics, such as nylon 5. Various metabolic engineering strategies in microorganisms like Escherichia coli and Corynebacterium glutamicum have been developed to produce 5-AVA from renewable feedstocks like L-lysine. These methods include pathways involving L-lysine 2-monooxygenase (DavB) and 5-aminovaleramidase (DavA), as well as pathways utilizing L-lysine α-oxidase (RaiP).

Physicochemical and Biological Properties

This compound is a white, crystalline solid with good solubility in water. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |

| Melting Point | 157-161 °C | --INVALID-LINK-- |

| pKa (Carboxyl) | ~4.2 | Estimated |

| pKa (Amino) | ~10.7 | Estimated |

| Water Solubility | 206 g/L | --INVALID-LINK-- |

Table 2 provides a summary of reported yields of this compound from various biotechnological synthesis pathways.

| Production Strain | Key Enzymes | Substrate | Titer (g/L) | Molar Yield (mol/mol) | Reference |

| E. coli WL3110 | DavA, DavB | L-lysine | 3.6 | - | --INVALID-LINK-- |

| C. glutamicum | DavA, DavB (optimized promoter) | L-lysine | 33.1 | - | --INVALID-LINK-- |

| E. coli | RaiP | L-lysine HCl | 29.12 | - | --INVALID-LINK-- |

| E. coli | RaiP (immobilized) | L-lysine | 13.4 | 0.95 | --INVALID-LINK-- |

| E. coli | LdcC, PatA, Puo, PatD | L-lysine | - | - | --INVALID-LINK-- |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Sample Preparation

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., D6-5-aminovaleric acid).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 118.1 → Product ion (m/z) 101.1

-

D6-5-Aminovaleric acid (Internal Standard): Precursor ion (m/z) 124.1 → Product ion (m/z) 107.1

-

-

Data Analysis: Quantify 5-AVA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

Identification of this compound in Biological Samples by NMR Spectroscopy

This protocol outlines a general procedure for the identification of this compound in a biological extract using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1. Sample Preparation

-

Lyophilize the biological sample (e.g., cell extract, biofluid) to remove water.

-

Reconstitute the dried sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

-

Adjust the pH of the sample to a desired value (e.g., 7.0) using deuterated acid or base.

-

Transfer the sample to an NMR tube.

3.2.2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR:

-

Pulse Sequence: A standard 1D ¹H experiment with water suppression (e.g., presaturation or Watergate).

-

Key Parameters: Sufficient number of scans for adequate signal-to-noise ratio, appropriate relaxation delay.

-

-

2D ¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify scalar coupled protons, confirming the spin system of 5-AVA.

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate directly bonded protons and carbons, aiding in unambiguous resonance assignment.

-

3.2.3. Data Analysis

-

Process the NMR spectra (Fourier transformation, phase correction, baseline correction).

-

Reference the chemical shifts to the internal standard.

-

Identify the characteristic signals of 5-AVA in the 1D ¹H spectrum (typically three distinct multiplets).

-

Confirm the connectivity of these signals using the cross-peaks in the 2D COSY spectrum.

-

Assign the corresponding carbon resonances using the 2D HSQC spectrum.

-

Compare the experimental chemical shifts and coupling patterns with those of a 5-AVA standard or with values from a database (e.g., BMRB, HMDB).

Biological Signaling Pathways

Interaction with GABA Receptors

This compound is a structural analog of the major inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It has been shown to act as a weak agonist at GABA-A receptors and a competitive antagonist at GABA-B receptors.

GABA-A Receptor Interaction: As a weak agonist, 5-AVA can bind to the GABA-A receptor, a ligand-gated ion channel, and induce a conformational change that opens the chloride channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus contributing to an overall inhibitory effect.

GABA-B Receptor Interaction: At the G-protein coupled GABA-B receptor, 5-AVA acts as a competitive antagonist. It binds to the receptor but does not activate it, thereby blocking the binding of GABA and preventing the downstream signaling cascade that leads to the opening of potassium channels and the inhibition of adenylyl cyclase.

Inhibition of Fibrinolysis

This compound has been shown to be a weak inhibitor of fibrinolysis, the process of breaking down blood clots. Its mechanism of action is analogous to that of the clinically used antifibrinolytic drugs, tranexamic acid and ε-aminocaproic acid.

These molecules act as lysine analogs, binding to the lysine-binding sites on plasminogen. This binding prevents plasminogen from attaching to the fibrin clot, which is a necessary step for its activation to plasmin by tissue plasminogen activator (t-PA). By inhibiting the formation of plasmin on the fibrin surface, 5-AVA reduces the degradation of the clot.

Conclusion

This compound, a molecule with a rich history spanning over a century, continues to be a subject of significant scientific inquiry. From its initial synthesis to its modern-day production through metabolic engineering, the journey of 5-AVA reflects the advancements in chemical and biological sciences. Its roles as a neuromodulator and a weak antifibrinolytic agent highlight its potential for therapeutic development. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, metabolic engineering, and neuroscience, facilitating further exploration of this versatile compound.

Enzymatic Synthesis of 5-Aminovaleric Acid from L-Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 5-aminovaleric acid (5-AVA) from L-lysine. 5-AVA is a valuable C5 platform chemical with applications in the synthesis of polymers like nylon 5 and as a precursor for various other chemicals.[1][2][3][4] Biotechnological production of 5-AVA from renewable feedstocks such as L-lysine presents a sustainable alternative to traditional chemical synthesis methods.[5][6] This document details the primary enzymatic pathways, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of the biochemical processes.

Core Enzymatic Pathways

The conversion of L-lysine to this compound is primarily achieved through two well-characterized enzymatic routes.

The Lysine 2-Monooxygenase and δ-Aminovaleramidase (DavB/DavA) Pathway

This two-step enzymatic cascade is a widely studied approach for 5-AVA production.[7] The pathway involves the initial oxidation of L-lysine by L-lysine 2-monooxygenase (DavB), followed by the hydrolysis of the resulting intermediate by δ-aminovaleramidase (DavA).[2][8][9] This pathway is found in organisms such as Pseudomonas putida.[2][8]

The reactions are as follows:

-

L-lysine + O₂ → 5-aminopentanamide + CO₂ + H₂O (Catalyzed by DavB)[10]

-

5-aminopentanamide + H₂O → this compound + NH₃ (Catalyzed by DavA)

This pathway has been successfully implemented in recombinant hosts like Escherichia coli and Corynebacterium glutamicum for the production of 5-AVA.[7][11]

The L-lysine α-Oxidase (RaiP) Pathway

Another significant route for 5-AVA synthesis involves the use of L-lysine α-oxidase (RaiP).[1][12] This enzyme catalyzes the oxidative deamination of L-lysine to produce 2-keto-6-aminocaproate (2K6AC), ammonia, and hydrogen peroxide.[1] The intermediate, 2K6AC, can then be converted to 5-AVA.[1]

Some studies have reported the spontaneous oxidative decarboxylation of 2K6AC to 5-AVA in the presence of hydrogen peroxide, a byproduct of the initial reaction.[1] More recently, an artificial three-step pathway has been developed in E. coli for more efficient conversion.[5][6] This engineered pathway utilizes:

-

L-lysine α-oxidase (RaiP) to convert L-lysine to 2K6AC.

-

α-ketoacid decarboxylase (KivD) to decarboxylate 2K6AC to 5-aminopentanal.

-

Aldehyde dehydrogenase (PadA) to oxidize 5-aminopentanal to 5-AVA.

To mitigate the cellular toxicity of hydrogen peroxide, catalase (KatE) is often co-expressed to decompose H₂O₂ into water and oxygen.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic production of 5-AVA.

Table 1: 5-AVA Production using the DavB/DavA Pathway

| Biocatalyst System | Substrate (L-lysine) | 5-AVA Titer (g/L) | Molar Yield (mol/mol) | Time (h) | Reference |

| Purified DavB and DavA | 30 g/L | 20.8 | - | 12 | [3][8] |

| Recombinant E. coli (whole-cell) | 60 g/L | 36.51 | - | 24 | [11] |

| Recombinant E. coli (whole-cell, doubled density) | 60 g/L | 47.96 | - | 24 | [11] |

| Recombinant E. coli (whole-cell, high density) | 120 g/L | 90.59 | 0.942 | - | [11][13] |

| Recombinant C. glutamicum | Glucose (de novo) | 33.1 | - | - | [5][6] |

| Recombinant E. coli with LysP transporter | - | 63.2 | - | - | [5][6] |

Table 2: 5-AVA Production using the L-lysine α-Oxidase (RaiP) Pathway

| Biocatalyst System | Substrate (L-lysine) | 5-AVA Titer (g/L) | Molar Yield (mol/mol) | Time (h) | Reference |

| Immobilized RaiP (Trichoderma viride) | - | 13.4 | - | 120 | [1] |

| Recombinant E. coli (RaiP from S. japonicus) | 10 g/L L-lysine, 20 g/L glucose | 29.12 | - | - | [1] |

| Recombinant E. coli (Artificial Pathway) | Fed-batch | 52.24 | 0.65 (g/g L-lys) | 48 | [5][6] |

| Recombinant E. coli (pH 5.0, 10 mM H₂O₂) | 40 g/L L-lysine HCl | 10.24 | - | - | [14] |

Experimental Protocols

This section provides generalized methodologies for key experiments in the enzymatic synthesis of 5-AVA, based on protocols described in the cited literature.

General Experimental Workflow

Protocol for 5-AVA Production using Purified DavB and DavA

This protocol is a composite based on the study by Liu et al. (2014).[2][3][8]

1. Gene Cloning, Expression, and Purification:

-

The davB and davA genes from Pseudomonas putida KT2440 are amplified via PCR.[2]

-

The amplified genes are cloned into an expression vector (e.g., pET series) with a His-tag.

-

The recombinant plasmids are transformed into an expression host such as E. coli BL21(DE3).

-

The cells are cultured in a suitable medium (e.g., LB) at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.

-

Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours.

-

Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).

-

The His-tagged DavB and DavA proteins are purified from the cell lysate using Ni-NTA affinity chromatography.[2]

2. Coupled Enzymatic Reaction:

-

A reaction mixture is prepared in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[2]

-

The reaction contains L-lysine (e.g., 30 g/L), purified DavB (e.g., 0.5 mg/mL), and purified DavA (e.g., 0.5 mg/mL).[2][8]

-

The reaction is incubated at an optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm).[3]

-

Samples are taken at regular intervals for analysis.

3. Product Analysis:

-

The concentration of 5-AVA in the reaction samples is determined by High-Performance Liquid Chromatography (HPLC).

Protocol for Whole-Cell Bioconversion using Recombinant E. coli

This protocol is based on the work of Park et al. (2014) for the DavB/DavA system and Cheng et al. (2021) for the artificial RaiP pathway.[5][6][11]

1. Strain Construction and Cultivation:

-

An appropriate E. coli strain is engineered to express the necessary enzymes (e.g., DavA and DavB, or RaiP, KivD, PadA, and KatE).[5][6][11]

-

The recombinant strain is grown in a rich medium in a fermenter to achieve high cell density.[11]

2. Fed-Batch Biotransformation:

-

Once the desired cell density is reached, the cells are used as a whole-cell catalyst.

-

A fed-batch strategy is employed where a concentrated solution of L-lysine is added to the fermenter.[5][6][11]

-

The reaction conditions (pH, temperature, aeration) are maintained at optimal levels for the specific enzymatic pathway.

-

For the artificial RaiP pathway, inducers (e.g., IPTG) and potentially co-factors or enhancers (e.g., ethanol, H₂O₂) may be added.[5][6]

3. Sampling and Analysis:

-

Samples are periodically withdrawn from the fermenter.

-

Cell density (OD₆₀₀), substrate consumption (L-lysine), and product formation (5-AVA) are monitored using standard analytical techniques (e.g., spectrophotometry and HPLC).[5][6][11]

Concluding Remarks

The enzymatic synthesis of this compound from L-lysine is a rapidly advancing field with significant potential for industrial application. Both the DavB/DavA and the artificial RaiP pathways have demonstrated high titers and yields of 5-AVA. The choice of pathway and biocatalyst system (purified enzymes vs. whole-cell) will depend on the specific application, economic considerations, and desired scale of production. Further research in enzyme engineering, pathway optimization, and fermentation process development will continue to enhance the efficiency and commercial viability of bio-based 5-AVA production.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient whole-cell catalysis for 5-aminovalerate production from L-lysine by using engineered Escherichia coli with ethanol pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]

- 7. Metabolic engineering of Corynebacterium glutamicum for enhanced production of this compound [research.chalmers.se]

- 8. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 11. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]

5-Aminovaleric Acid: A Dual-Acting Ligand at GABA Receptors and its Neurological Implications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Aminovaleric acid (5-AVA), a naturally occurring amino acid, has garnered scientific interest for its interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide synthesizes the current understanding of 5-AVA's role as a GABA receptor ligand, presenting its dualistic activity as a weak agonist at GABA-A receptors and an antagonist at GABA-B receptors. We provide a comprehensive overview of its binding affinities, functional potencies, and the downstream neurological effects elicited by these interactions. Detailed experimental protocols for key assays are outlined to facilitate further research in this area. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to offer a clear and concise understanding of the molecular mechanisms and experimental designs relevant to the study of 5-AVA.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. The modulation of these receptors is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

This compound (5-AVA), also known as δ-aminovaleric acid, is a structural analog of GABA. Its potential to interact with GABA receptors has made it a subject of investigation for its therapeutic potential and as a tool to probe the functioning of the GABAergic system. This document provides a detailed examination of 5-AVA's pharmacological profile as a GABA receptor ligand, its measurable effects on neurological function, and the experimental methodologies used to characterize these properties.

Quantitative Analysis of this compound's Interaction with GABA Receptors

The interaction of this compound with GABA receptors is characterized by a dual activity profile. It exhibits weak partial agonism at GABA-A receptors and competitive antagonism at GABA-B receptors. The following tables summarize the available quantitative data on the binding affinity and functional potency of 5-AVA at these receptors.

| Parameter | Receptor | Value | Assay Condition | Reference |

| Ki | GABA-A | Data Not Available | ||

| Kd | GABA-A | Data Not Available | ||

| EC50 | GABA-A | Data Not Available | ||

| IC50 | GABA-A | Data Not Available |

Table 1: Binding Affinity and Functional Potency of this compound at GABA-A Receptors. Currently, specific quantitative data for the binding affinity (Ki, Kd) and functional potency (EC50, IC50) of this compound at GABA-A receptors are not available in the public domain. The available literature describes its effect as a weak agonist based on qualitative observations in specific preparations.